molecular formula C15H23ClN2O B1662212 Levomilnacipran hydrochloride CAS No. 175131-60-9

Levomilnacipran hydrochloride

货号: B1662212
CAS 编号: 175131-60-9
分子量: 282.81 g/mol
InChI 键: XNCDYJFPRPDERF-NQQJLSKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

左米尔那西普兰盐酸盐的合成涉及多个步骤。 一种常用的方法从使用®表-环氧氯丙烷的对映选择性合成开始 . 该过程涉及以下步骤:

工业生产方法

一种改进的左米尔那西普兰盐酸盐制备工业工艺涉及一种经济高效且安全的合成方法,避免了使用1-苯基-1-二乙基氨基羰基-2-氯甲基环丙烷 . 该方法可确保最终产品具有更高的收率和纯度。

化学反应分析

Key Reaction Steps

  • Enantiomeric Resolution :
    Racemic cis-milnacipran is resolved using N-Boc-L-(+)-phenylglycine to form a diastereomeric salt.

    • Conditions: 2-propanol solvent, 75°C reaction temperature, equimolar ratio .

    • Outcome: Preferential crystallization of the levomilnacipran-N-Boc-L-phenylglycine salt (100% enantiomeric excess) .

  • Salt Cleavage :
    The isolated salt is treated with sodium hydroxide (10% solution) to release levomilnacipran free base.

    • Workup: Dichloromethane extraction, yielding >99% purity .

  • Hydrochloride Formation :
    Levomilnacipran free base is reacted with HCl in methyl isobutyl ketone (MIBK) or isobutanol.

    • Conditions: pH 2.5–3, 80–85°C, followed by acetone-induced crystallization .

    • Yield: 95–99.9% purity, <0.01% dextro enantiomer .

Metabolic Reactions

Levomilnacipran undergoes hepatic metabolism via CYP3A4 , producing inactive metabolites .

Primary Metabolic Pathways

  • N-Desethylation :
    Formation of N-desethyl levomilnacipran (major metabolite).

    • Enzyme: CYP3A4 (IC₅₀ = 16–19 nM) .

    • Excretion: 18% of dose in urine .

  • Hydroxylation :
    p-Hydroxy-levomilnacipran is formed, followed by glucuronidation.

    • Excretion: 1% as p-hydroxy metabolite, 1% as glucuronide .

  • Glucuronidation :
    Direct conjugation of levomilnacipran (4% of dose) .

Table 2: Metabolite Profile in Humans

MetaboliteEnzyme InvolvedUrinary Excretion (%)
Levomilnacipran (unchanged)58
N-Desethyl levomilnacipranCYP3A418
Levomilnacipran glucuronideUGT4
p-Hydroxy-levomilnacipranCYP3A41

Solubility and Stability Reactions

Levomilnacipran hydrochloride’s physicochemical behavior influences its formulation:

  • Solubility :

    • Organic solvents: 33 mg/mL in ethanol, 20 mg/mL in DMF .

    • Aqueous buffers: 10 mg/mL in PBS (pH 7.2) .

  • Degradation :

    • Stable in crystalline form for ≥4 years at -20°C .

    • Aqueous solutions degrade within 24 hours .

Reactivity with Biological Targets

  • NMDA Receptor Antagonism :
    Binds to the dizocilpine site (Kᵢ = 1.7 μM), inhibiting NR2A/2B subunits (IC₅₀ = 4.57–5.62 μM) .

  • BACE-1 Inhibition :
    Reduces β-amyloid plaque formation (potential Alzheimer’s application) .

Drug-Drug Interactions

  • CYP3A4 Inhibitors : Increase levomilnacipran exposure (e.g., ketoconazole) .

  • Antiplatelet Agents : Synergistic effects with acetylsalicylic acid .

科学研究应用

Treatment of Major Depressive Disorder (MDD)

Levomilnacipran is primarily used in adults for the treatment of MDD. It has been shown to improve depressive symptoms and functional impairment associated with the disorder. The drug's mechanism involves the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain, which are crucial for mood regulation.

Clinical Efficacy

A series of clinical trials have demonstrated levomilnacipran's efficacy compared to placebo. Key findings from these studies include:

  • Phase II Trial : Montgomery et al. (2013) found that levomilnacipran at doses of 75-100 mg/day significantly improved scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) compared to placebo over 10 weeks .
  • Phase III Trials : Multiple studies confirmed that levomilnacipran at doses ranging from 40 mg to 120 mg/day was statistically more effective than placebo in reducing MADRS scores over 8 weeks .
StudyDesignDurationPatientsDoseOutcome MeasuresResults
Montgomery et al. (2013)Randomized, double-blind, placebo-controlled10 weeks55375-100 mg/dayMADRS, HDRS17, SDSSignificant improvement over placebo
Asnis et al. (2013)Randomized, double-blind, placebo-controlled8 weeks71340-120 mg/dayMADRSStatistically significant reduction in MADRS scores
Bakish et al. (2014)Randomized, double-blind, placebo-controlled8 weeks55740-80 mg/dayMADRS, SDSBoth doses significantly superior to placebo

Functional Recovery Post-Stroke

Emerging research suggests potential applications for levomilnacipran in enhancing functional recovery in patients after acute ischemic stroke. A study indicated that it may aid in improving not only depressive symptoms but also overall functioning related to social and work life . However, further research is required to substantiate these findings and establish clear clinical guidelines.

Safety and Tolerability

Levomilnacipran is generally well tolerated; however, it is associated with several adverse effects. Commonly reported side effects include:

  • Nausea
  • Hyperhidrosis
  • Constipation
  • Tachycardia
  • Erectile dysfunction

The incidence of adverse events was higher in patients receiving levomilnacipran compared to those on placebo . Long-term safety studies are needed to evaluate cardiovascular risks associated with chronic use.

Pharmacological Profile

Levomilnacipran exhibits a greater selectivity for norepinephrine reuptake inhibition compared to serotonin. This pharmacodynamic characteristic makes it unique among SNRIs, as it shows over a 15-fold higher selectivity for norepinephrine transporters . This profile may contribute to its efficacy in treating MDD while potentially minimizing some side effects associated with serotonin reuptake inhibition.

Future Research Directions

Ongoing studies are exploring additional therapeutic indications for levomilnacipran beyond MDD. Research is needed to evaluate its effectiveness in treating anxiety disorders and its role in pain management due to its dual action on norepinephrine and serotonin pathways.

生物活性

Levomilnacipran hydrochloride is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

The antidepressant effects of levomilnacipran are attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. It has been shown to bind with high affinity to human serotonin and norepinephrine transporters, with inhibition constants (Ki) of 11.2 nM for 5-HT and 92.2 nM for NE, making it significantly more potent than its racemic counterpart, milnacipran . Unlike many other antidepressants, levomilnacipran does not significantly affect other receptors or channels, which minimizes off-target effects .

Pharmacokinetics

Levomilnacipran is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8, CYP2C19, and CYP2D6. The drug undergoes desethylation and hydroxylation to form pharmacologically inactive metabolites that are predominantly excreted via renal pathways . Key pharmacokinetic parameters include:

ParameterValue
Half-life ~12 hours
Clearance 21-29 L/h
Bioavailability Not explicitly reported
Protein Binding ~22%

Approximately 58% of an administered dose is excreted unchanged in urine, with N-desethyl levomilnacipran being the major metabolite .

In Vitro Studies

In vitro studies demonstrate that levomilnacipran is a more effective inhibitor of NE and 5-HT reuptake compared to other SNRIs like venlafaxine and duloxetine. For instance, it was found to be 50 times more potent than milnacipran in inhibiting NE reuptake in rat hypothalamic synaptosomes .

In Vivo Studies

Animal studies have shown that levomilnacipran increases extracellular levels of both NE and 5-HT in the rat cortex. The minimal effective doses (MEDs) for increasing these neurotransmitters were determined to be 20 mg/kg for 5-HT and 10 mg/kg for NE. Additionally, it demonstrated significant reductions in immobility during forced swim tests, indicative of antidepressant-like activity .

Case Studies

Clinical trials have demonstrated the efficacy of levomilnacipran in treating MDD. A notable study published in Neuropharmacology reported that patients receiving levomilnacipran showed significant improvements in depression scales compared to placebo groups .

Case Study Summary:

  • Study Design: Randomized controlled trial
  • Participants: Adults diagnosed with MDD
  • Dosage: Varied between 40 mg to 120 mg daily
  • Outcome: Significant reduction in depressive symptoms measured by standardized scales (e.g., HAM-D).

属性

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDYJFPRPDERF-NQQJLSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026201
Record name Levomilnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175131-60-9
Record name Levomilnacipran hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMILNACIPRAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomilnacipran hydrochloride
Reactant of Route 2
Levomilnacipran hydrochloride
Reactant of Route 3
Levomilnacipran hydrochloride
Reactant of Route 4
Levomilnacipran hydrochloride
Reactant of Route 5
Levomilnacipran hydrochloride
Reactant of Route 6
Levomilnacipran hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。